1,2-Dinitronaphthalene
Overview
Description
1,2-Dinitronaphthalene is an organic compound with the molecular formula C10H6N2O4. It is a derivative of naphthalene, where two nitro groups are attached to the first and second positions of the naphthalene ring. This compound is of significant interest due to its applications in various industrial processes and scientific research.
Scientific Research Applications
1,2-Dinitronaphthalene has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including dyes and pigments.
Biology: It serves as a model compound for studying the effects of nitroaromatic compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Mechanism of Action
Target of Action
Dinitronaphthalene compounds are important chemical materials that are widely used in polyurethane, dyes, and organic intermediates . For example, 1,5-dinitronaphthalene (1,5-DNN) can be used to produce 1,5-naphthalene diisocyanate (NDI), which is an important raw material for the production of advanced polyurethane with perfect performances of high hardness, excellent elasticity, low compression set, heat resistance, good dynamic capability, and wear resistance . 1,3-dinitronaphthalene (1,3-DNN) can be used for the sensitizer of ammonium nitrate explosive, carbide additive, and sulfur dyes intermediate . 1,4-dinitronaphthalene (1,4-DNN) is also a very important organic synthesis intermediate, and 1,8-dinitronaphthalene (1,8-DNN) can be widely applied for the production of dyes .
Mode of Action
The formation of dinitronaphthalene compounds is achieved through the nitration reaction of 1-nitronaphthalene with NO2 as the nitration reagent . The proposed formation pathway of dinitronaphthalenes may be the radical reaction mechanism according to the obtained dinitronaphthalene products and the reported nitration mechanism .
Biochemical Pathways
It is known that dinitronaphthalene compounds are produced through the nitration of naphthalene .
Pharmacokinetics
The conversion of 1-nitronaphthalene increased rapidly from 36 to 415 % when the reaction temperature was elevated from 50 to 150 C .
Result of Action
The result of the action of dinitronaphthalene is the production of various useful compounds. For instance, 1,5-dinitronaphthalene (1,5-DNN) can be used to produce 1,5-naphthalene diisocyanate (NDI), an important raw material for the production of advanced polyurethane . Similarly, 1,3-dinitronaphthalene (1,3-DNN) can be used for the sensitizer of ammonium nitrate explosive, carbide additive, and sulfur dyes intermediate .
Action Environment
The action environment of dinitronaphthalene involves the nitration of 1-nitronaphthalene with NO2 as the nitration reagent . The selectivity of dinitronaphthalene in different types of molecular sieve catalyst was studied. When HBEA zeolite catalyst was used, the yield of dinitronaphthalene was up to 61% . This method is easy to carry out, environmentally benign, and economical .
Preparation Methods
1,2-Dinitronaphthalene can be synthesized through the nitration of naphthalene. The nitration process involves the introduction of nitro groups into the aromatic ring of naphthalene using nitrating agents such as nitric acid and sulfuric acid. One common method involves the nitration of 1-nitronaphthalene with nitrogen dioxide (NO2) under mild conditions. The reaction is catalyzed by nickel acetate tetrahydrate (Ni(CH3COO)2·4H2O), which enhances the conversion efficiency and selectivity towards the desired dinitronaphthalene isomers .
Chemical Reactions Analysis
1,2-Dinitronaphthalene undergoes various chemical reactions, including:
Nitration: Further nitration can lead to the formation of trinitronaphthalene derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
1,2-Dinitronaphthalene can be compared with other dinitronaphthalene isomers, such as:
- 1,3-Dinitronaphthalene
- 1,4-Dinitronaphthalene
- 1,5-Dinitronaphthalene
- 1,8-Dinitronaphthalene
Each of these isomers has unique properties and applications. For example, 1,5-Dinitronaphthalene is used in the production of high-performance polyurethane resins, while 1,8-Dinitronaphthalene is widely applied in the production of dyes . The uniqueness of this compound lies in its specific reactivity and the types of products it can form under various reaction conditions.
Properties
IUPAC Name |
1,2-dinitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKFCDGEFCOQOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947815 | |
Record name | 1,2-Dinitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50947815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24934-47-2, 27478-34-8 | |
Record name | 1,2-Dinitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50947815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dinitronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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